1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one
Description
This compound features a 1,1-difluoro-6-azaspiro[2.5]octane core connected via a propan-1-one linker to a 4-(methylthio)phenyl group. The 4-(methylthio)phenyl moiety contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NOS/c1-22-14-5-2-13(3-6-14)4-7-15(21)20-10-8-16(9-11-20)12-17(16,18)19/h2-3,5-6H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVSGRBBWJVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the difluoro group, and attachment of the phenylpropanone moiety. Common reagents used in these steps include fluorinating agents, spirocyclization catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its spirocyclic structure allows for various functional modifications, making it valuable in the development of new chemical entities.
Biology
- Bioactive Compound : Research indicates that this compound may possess bioactive properties, making it a candidate for drug discovery. Its interactions with biological targets can provide insights into enzyme inhibition and modulation of biochemical pathways.
Medicine
- Pharmacological Potential : Initial studies suggest that 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one may exhibit pharmacological activities such as antimicrobial and antitumor effects. Further investigation into its mechanism of action is essential to evaluate its therapeutic potential.
Industry
- Material Development : The compound's properties may be exploited in the development of advanced materials, including polymers and coatings. Its unique chemical structure could lead to innovations in material science.
Case Studies and Research Findings
Recent studies have focused on the biological activities of this compound:
- Antimicrobial Activity : In vitro assays have shown that the compound exhibits significant antimicrobial properties against various pathogens.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Antitumor Properties : Initial findings reveal that the compound may possess antitumor activity, warranting further investigation into its efficacy against cancer cell lines.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the difluoro group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the spirocyclic structure could provide rigidity and selectivity in binding.
Comparison with Similar Compounds
Core Modifications: Spirocyclic and Fluorinated Moieties
- 1-[4-({1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)phenyl]ethan-1-one (CAS 2176270-26-9): Substituent: Sulfonylphenyl instead of methylthiophenyl. Molecular weight: 329.36 g/mol .
- 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane (CAS 1344063-40-6):
Aryl Group Variations
- 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one :
- 6-[(5-Ethylthiophen-2-yl)sulfonyl]-1,1-difluoro-6-azaspiro[2.5]octane: Substituent: Ethylthiophene sulfonyl group.
Hypothetical Pharmacological and Physicochemical Properties
Data Table: Key Structural and Predicted Properties
*LogP values estimated using fragment-based methods.
Research Findings and Limitations
- Synthesis and Stability: The difluoroazaspiro core is synthetically challenging but offers stability advantages over non-fluorinated analogs .
- Biological Activity: No direct activity data for the target compound is available in the provided evidence. However, sulfonyl-containing analogs (e.g., from ) are often explored for enzyme inhibition due to their polar interactions .
- Gaps in Data : Experimental parameters such as IC50, solubility, and metabolic half-life are absent in the literature reviewed. Comparisons rely on structural extrapolation.
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic compound with a unique spirocyclic structure, characterized by the presence of difluoromethyl and methylthio groups. This compound has drawn attention due to its potential biological activity and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅F₂NOS |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 2320668-55-9 |
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluoro and methylthio groups enhance its binding affinity to various receptors and enzymes, potentially modulating their activity. The spirocyclic structure contributes to the compound's unique conformational properties, which may influence its pharmacological effects.
Potential Targets
Research indicates that this compound may interact with:
- Enzymes : Inhibiting or activating enzymatic pathways related to metabolic processes.
- Receptors : Binding to neurotransmitter receptors, potentially influencing signaling pathways in the central nervous system.
Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant inhibition against various bacterial strains and fungi.
Anticancer Activity
Research into structurally related compounds suggests potential anticancer properties. These compounds have been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of proliferation.
Neuropharmacological Effects
Given the presence of the spirocyclic structure, there is interest in exploring the neuropharmacological effects of this compound. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects, warranting further investigation in preclinical models.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of similar compounds:
-
Study on Antimicrobial Activity :
- A study investigated a series of difluorinated spirocyclic compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations.
-
Anticancer Research :
- A related compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that treatment resulted in increased apoptosis markers and reduced cell viability, suggesting potential use as an anticancer agent.
-
Neuropharmacological Assessment :
- An investigation into the effects of similar spirocyclic compounds on anxiety-related behaviors in rodent models showed promise in reducing anxiety-like behaviors, indicating a potential therapeutic application for mood disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1,1-Difluoro-6-azaspiro[2.5]octane | Antimicrobial, anticancer | Structural analog |
| N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane | Potential neuroactive effects | Investigated for CNS effects |
| Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone | Anticancer properties | Similar mechanism suggested |
Q & A
Basic Question: What are the recommended methodologies for synthesizing 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one?
Answer:
Synthesis typically involves multi-step reactions, including spirocyclic ring formation, fluorination, and ketone coupling. Key steps:
- Spirocyclic core construction : Use 6-azaspiro[2.5]octane intermediates, with difluorination achieved via DAST (diethylaminosulfur trifluoride) or analogous fluorinating agents .
- Coupling of 4-(methylthio)phenylpropan-1-one : Employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for attaching the aryl group .
- Purification : High-performance liquid chromatography (HPLC) with columns like Chromolith® or Purospher® STAR for isolating high-purity fractions .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Variable substituent libraries : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide/sulfone groups) to assess electronic effects on target binding .
- Enzymatic assays : Test inhibitory activity against target enzymes (e.g., kinases or oxidoreductases) using fluorescence polarization or calorimetry .
- Molecular docking : Align with computational models (e.g., AutoDock Vina) to predict binding affinities, focusing on the difluorinated spirocycle’s conformational rigidity .
Basic Question: What analytical techniques validate the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm difluorination at the spirocyclic position; ¹H/¹³C NMR for aryl group substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion at m/z 353.1342) .
- LC-MS : Detect impurities using reverse-phase columns (C18) with UV/Vis detection at λ = 254 nm .
Advanced Question: How to resolve contradictions in environmental fate data for this compound?
Answer:
- Controlled degradation studies : Compare hydrolysis rates under varying pH (4–10) and UV exposure to identify degradation pathways .
- Partition coefficient analysis : Measure logP values experimentally (e.g., shake-flask method) to resolve discrepancies in predicted vs. observed bioaccumulation .
- Ecotoxicology models : Use species sensitivity distributions (SSDs) to assess risk thresholds in aquatic vs. terrestrial ecosystems .
Advanced Question: How can spectral data contradictions (e.g., NMR shifts) be addressed during characterization?
Answer:
- Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystalline) or IR spectroscopy to confirm functional groups .
- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shift variations .
- Dynamic effects : Perform variable-temperature NMR to detect conformational flexibility in the spirocyclic core .
Basic Question: What mechanisms underlie this compound’s interaction with biological targets?
Answer:
- Enzyme inhibition : The difluorinated spirocycle likely acts as a transition-state analog for enzymes requiring rigid, electron-deficient binding pockets .
- Thioether oxidation : Methylthio groups may undergo metabolic activation to sulfoxide/sulfone intermediates, enhancing target affinity .
Advanced Question: How to design stability studies for this compound under varying storage conditions?
Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via LC-MS and NMR .
- Light sensitivity : Use ICH Q1B guidelines to assess photostability under UV/Vis light (e.g., 1.2 million lux hours) .
- Excipient compatibility : Screen with common buffers (PBS, Tris-HCl) to identify stabilizing formulations .
Advanced Question: What methodologies assess the compound’s metabolic fate in mammalian systems?
Answer:
- In vitro hepatocyte assays : Incubate with primary hepatocytes (human/rat) and analyze metabolites via UPLC-QTOF .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
- Tissue distribution studies : Radiolabel the compound (¹⁴C) and track accumulation in organs via autoradiography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
